molecular formula C11H14INO2 B8243648 4-Iodo-2-isopropoxy-N-methylbenzamide

4-Iodo-2-isopropoxy-N-methylbenzamide

Cat. No.: B8243648
M. Wt: 319.14 g/mol
InChI Key: WGCHJQHWGZZEBO-UHFFFAOYSA-N
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Description

4-Iodo-2-isopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H14INO2 It is characterized by the presence of an iodine atom, an isopropoxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of benzamide with methyl iodide in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-isopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Iodo-2-isopropoxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-2-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Iodo-2-isopropoxy-N-methylbenzamide is unique due to the presence of both the iodine atom and the isopropoxy group, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-iodo-N-methyl-2-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-7(2)15-10-6-8(12)4-5-9(10)11(14)13-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCHJQHWGZZEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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